molecular formula C22H27Cl2F3N2O3 B2404273 1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1216603-95-0

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2404273
CAS No.: 1216603-95-0
M. Wt: 495.36
InChI Key: PDOAWODSCWMYBB-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex synthetic organic compound offered for research and development purposes. This molecule features a piperazine ring—a common structural motif in many pharmacologically active compounds—substituted with a trifluoromethyl phenyl group, and is further functionalized with a chlorophenoxyethoxy-propanol chain terminated as a hydrochloride salt . Compounds with piperazine scaffolds are frequently investigated in medicinal chemistry for their interaction with various central nervous system (CNS) receptors . The specific combination of the chlorophenoxy and trifluoromethylphenyl groups suggests potential for unique binding properties and biological activity. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical studies to explore structure-activity relationships (SAR) and develop novel bioactive molecules.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClF3N2O3.ClH/c23-18-4-6-21(7-5-18)31-13-12-30-16-20(29)15-27-8-10-28(11-9-27)19-3-1-2-17(14-19)22(24,25)26;/h1-7,14,20,29H,8-13,15-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOAWODSCWMYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Cl)O)C3=CC=CC(=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H28ClF3N2O2
  • Molecular Weight : 495.4 g/mol
  • CAS Number : 1216603-95-0

The compound exhibits a multifaceted mechanism of action primarily through its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its structure suggests potential activity as an antagonist or modulator at serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound show significant anticonvulsant properties. For instance, derivatives containing piperazine moieties have been evaluated for their efficacy in animal models of epilepsy. The results suggest that these compounds can protect against seizures induced by maximal electroshock (MES) tests at varying doses:

CompoundDose (mg/kg)MES Protection
Compound A100Yes
Compound B300Yes
Compound C100No

The highest anticonvulsant activity was observed in compounds with trifluoromethyl substitutions, indicating that such modifications enhance efficacy against seizures .

Inhibition of Phospholipase A2

Another significant aspect of the biological activity of this compound is its potential inhibition of lysosomal phospholipase A2 (PLA2G15). This inhibition is associated with drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. The compound's ability to inhibit PLA2G15 may predict its potential for causing phospholipidosis, which has implications for drug safety and efficacy .

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating various piperazine derivatives, it was found that compounds similar to the target compound exhibited varying degrees of protection against MES seizures. The structure-activity relationship (SAR) analysis revealed that lipophilicity significantly influenced the anticonvulsant activity, with more lipophilic compounds showing delayed but prolonged effects .
  • Pharmacokinetics : Research indicates that the pharmacokinetic profile of similar compounds suggests good CNS penetration due to their lipophilic nature. This characteristic is critical for their effectiveness in treating neurological disorders .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsKey IntermediatePurity Assessment
1Epoxidation with mCPBAEpoxide derivativeTLC (Rf = 0.5)
2Piperazine, TEA, refluxAlkoxypropanol1H NMR (δ 3.8–4.2 ppm)
3HCl in ethanolHydrochloride saltHPLC (Rt = 12.3 min)

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • X-ray crystallography resolves absolute stereochemistry, as seen in similar piperazine derivatives (e.g., C–H···Cl interactions in crystal packing) .
  • FT-IR spectroscopy identifies functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C–F vibrations at 1100–1250 cm⁻¹) .
  • RP-HPLC with reference standards ensures batch-to-batch consistency .

Advanced: How can computational chemistry be integrated into the design and optimization of this compound’s synthesis?

Answer:

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches .
  • Machine learning analyzes experimental datasets to optimize conditions (e.g., solvent selection, temperature) .
  • In silico solubility modeling guides solvent selection for crystallization, improving yield .

Example workflow:

Use Gaussian or ORCA for transition-state modeling of epoxide ring-opening .

Apply Monte Carlo simulations to screen solvent combinations .

Validate predictions with small-scale experiments .

Advanced: What strategies are recommended for resolving contradictions in pharmacological data related to this compound’s receptor selectivity?

Answer:

  • Comparative binding assays (e.g., radioligand displacement studies on serotonin/dopamine receptors) to quantify affinity (Ki values) .
  • Functional assays (e.g., cAMP modulation) distinguish agonist/antagonist profiles .
  • Molecular docking (AutoDock Vina) identifies key interactions (e.g., piperazine N–H with receptor residues) .

Case study: Discrepancies in β-adrenoceptor activity were resolved by correlating functional data (EC50) with structural analogs’ steric parameters .

Basic: What structural features of this compound contribute to its potential pharmacological activity?

Answer:

  • Piperazine ring : Facilitates receptor binding via hydrogen bonding with conserved aspartate residues in GPCRs .
  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~2.8) .
  • Phenoxy ether linkage : Provides conformational flexibility for target engagement .

Q. Table 2: Key Pharmacophoric Elements

FeatureRoleExample Interaction
PiperazineH-bond donorAsp3.32 in 5-HT1A receptor
CF3 groupHydrophobic anchorVan der Waals contact in binding pocket
Ether oxygenSolubility modulatorWater bridge formation

Advanced: How can statistical experimental design improve the yield and purity of this compound during scale-up?

Answer:

  • Factorial design (e.g., 2k factorial) identifies critical parameters (e.g., temperature, stoichiometry) .
  • Response Surface Methodology (RSM) optimizes reaction conditions (e.g., 72% yield at 80°C, 1:1.2 reagent ratio) .
  • Principal Component Analysis (PCA) reduces dimensionality in multi-variable datasets (e.g., solvent polarity vs. byproduct formation) .

Case study: A Plackett-Burman design reduced impurities from 8% to 2% by optimizing TEA concentration and reaction time .

Basic: What are the documented challenges in purifying this compound, and how are they addressed?

Answer:

  • Challenge 1 : Co-elution of byproducts in HPLC.
    Solution : Use a gradient elution (ACN:H2O + 0.1% TFA) to improve resolution .
  • Challenge 2 : Hydroscopicity of the hydrochloride salt.
    Solution : Lyophilization under inert atmosphere to prevent hydration .
  • Challenge 3 : Residual solvents in final product.
    Solution : Azeotropic distillation with toluene .

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